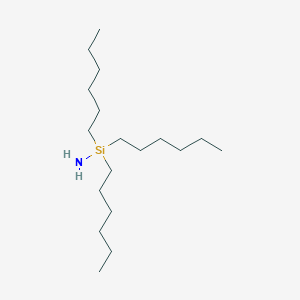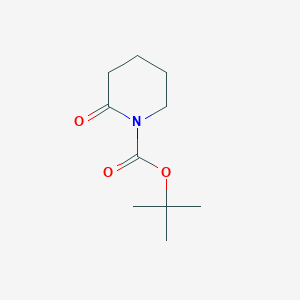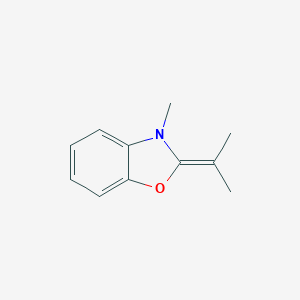
Benzoxazoline, 2-isopropylidene-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of benzoxazole and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of benzoxazoline, 2-isopropylidene-3-methyl- is not fully understood. However, studies have shown that it interacts with enzymes and proteins, leading to changes in their activity. Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the growth and survival of fungi. This inhibition leads to the disruption of fungal cell wall synthesis, resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to have a range of biochemical and physiological effects. Studies have shown that it exhibits antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoxazoline, 2-isopropylidene-3-methyl- has several advantages for lab experiments. It is easy to synthesize, yields high purity product, and is relatively stable. However, it also has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited solubility in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of benzoxazoline, 2-isopropylidene-3-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties. It may also have potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Conclusion
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reagent in organic synthesis and has potential applications in the development of new drugs and pharmaceuticals. While there are still many unanswered questions about its mechanism of action and potential applications, it is clear that benzoxazoline, 2-isopropylidene-3-methyl- has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
Benzoxazoline, 2-isopropylidene-3-methyl- can be synthesized by the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of benzoxazoline, 2-isopropylidene-3-methyl-. This synthesis method is simple, efficient, and yields high purity product.
Aplicaciones Científicas De Investigación
Benzoxazoline, 2-isopropylidene-3-methyl- has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Benzoxazoline, 2-isopropylidene-3-methyl- has also been used in the development of new drugs and pharmaceuticals. It has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Número CAS |
143268-59-1 |
|---|---|
Nombre del producto |
Benzoxazoline, 2-isopropylidene-3-methyl- |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-ylidene-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12(3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
Clave InChI |
SCKWCGDUCJVVHY-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2O1)C)C |
SMILES canónico |
CC(=C1N(C2=CC=CC=C2O1)C)C |
Otros números CAS |
143268-59-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

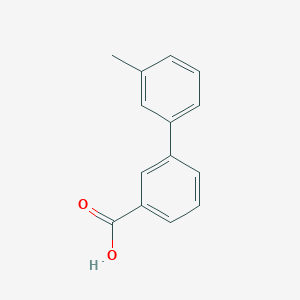
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

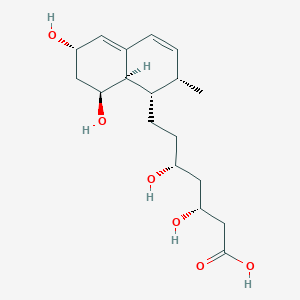


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
